N-((1-(呋喃-3-羰基)哌啶-4-基)甲基)环丙烷磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

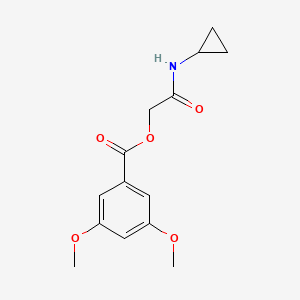

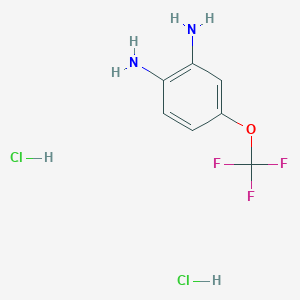

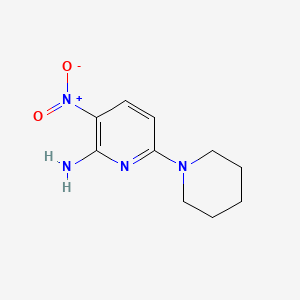

The compound "N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide" is a structurally complex molecule that appears to be related to various research areas, including the synthesis of indane derivatives, furan annulation, and pharmacological evaluation of piperazine derivatives. The compound features a cyclopropane sulfonamide moiety, a furan ring, and a piperidine ring, which are common structural motifs in medicinal chemistry due to their potential biological activities .

Synthesis Analysis

The synthesis of related compounds often involves cycloaddition reactions or annulation strategies. For instance, an AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropanes with N-benzylic sulfonamides has been developed to construct highly stereoselective indane derivatives . Similarly, the lithio derivative from a phenylsulfonyl cyclopropane reacted with acyl chlorides and acyl imidazoles to yield dihydrofurans, which could be transformed into furans . These methodologies could potentially be adapted for the synthesis of the target compound by incorporating the appropriate furan and piperidine starting materials.

Molecular Structure Analysis

The molecular structure of the compound likely exhibits significant stereochemistry due to the presence of the cyclopropane ring and the piperidine moiety. The stereochemistry can greatly influence the biological activity and selectivity of the compound. In related research, the asymmetric synthesis of cyclopropanes has been achieved using rhodium(II) catalysis, which could be relevant for the enantioselective synthesis of the target compound .

Chemical Reactions Analysis

The compound's reactivity would be influenced by the functional groups present. The furan ring is known for its reactivity in Diels-Alder reactions, while the sulfonamide group is typically more inert but can participate in reactions under certain conditions. The piperidine ring can be involved in various nucleophilic substitution reactions, which could be useful for further derivatization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its functional groups and molecular structure. The presence of the furan and piperidine rings suggests potential for aromaticity and basicity, respectively, which could affect the compound's solubility and stability. The cyclopropane sulfonamide moiety could impart a degree of rigidity to the molecule, influencing its conformational preferences and, consequently, its interaction with biological targets .

科学研究应用

受体配体设计和多功能试剂

芳基磺酰胺衍生物中芳氧基乙基哌啶的磺酰胺部分的 N-烷基化已被探索为设计选择性 5-HT7 受体配体或多功能试剂的策略。这种方法旨在将多药理学方法扩展到治疗复杂疾病,一些化合物对 5-HT7 受体表现出有效且选择性的拮抗活性,而另一些化合物则表现出多模态 5-HT/多巴胺受体配体特性。这些发现表明了对中枢神经系统疾病的潜在治疗应用,突出了 N-烷基化芳基磺酰胺在开发新治疗方法中的重要性 (Canale 等,2016)。

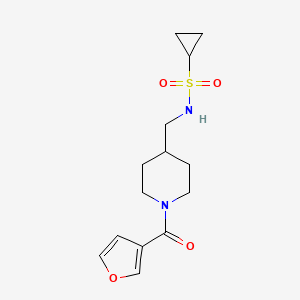

神经炎症的 PET 成像

呋喃-羰基哌啶基甲基环丙烷磺酰胺衍生物的一个特定应用已在 PET 成像中被发现,用于靶向巨噬细胞集落刺激因子 1 受体 (CSF1R),一种小胶质细胞特异性标记。该应用对于非侵入性成像反应性小胶质细胞和导致体内神经炎症的疾病相关小胶质细胞至关重要。此类 PET 试剂的开发对于神经炎症的新治疗开发非常有价值,特别是靶向 CSF1R,它可以在患者中提供非侵入性和可重复的测量,并能够进行药物靶标参与测量 (Horti 等,2019)。

环化反应和合成

三氟甲磺酸 (三氟甲磺酸) 已被用作诱导均相烯丙基磺酰胺的 5-endo 环化的催化剂,以生成吡咯烷,其中磺酰胺基团促进了多环体系的有效形成。该方法突出了磺酰胺在合成化学中的多功能性,为各种环状结构提供了途径,这些结构可以在药物化学和药物开发中得到进一步应用 (Haskins & Knight,2002)。

属性

IUPAC Name |

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c17-14(12-5-8-20-10-12)16-6-3-11(4-7-16)9-15-21(18,19)13-1-2-13/h5,8,10-11,13,15H,1-4,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUWIAFFNYEMLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)cyclopropanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-Oxo-2-[3-(oxolan-3-yl)pyrrolidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2545852.png)

![3-(4-chlorobenzyl)-1-(1-naphthylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2545865.png)

methanone](/img/structure/B2545867.png)